3-(furan-3-yl)-1-phenylprop-2-en-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(furan-3-yl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-13(12-4-2-1-3-5-12)7-6-11-8-9-15-10-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXYNCIHDTYDIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390916 | |
| Record name | 2-Propen-1-one, 3-(3-furanyl)-1-phenyl-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343571-17-5 | |
| Record name | 2-Propen-1-one, 3-(3-furanyl)-1-phenyl-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Furan 3 Yl 1 Phenylprop 2 En 1 One
Optimized Chalcone (B49325) Synthesis Pathways
The core structure of 3-(furan-3-yl)-1-phenylprop-2-en-1-one is assembled by forming a carbon-carbon double bond between the furan (B31954) ring and the phenyl ketone moiety. Several synthetic strategies have been optimized to achieve this with high yield and selectivity.
Claisen-Schmidt Condensation Modifications
The most traditional and widely used method for synthesizing chalcones is the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation. youtube.com This reaction involves the base- or acid-catalyzed condensation of an aldehyde with a ketone. youtube.comresearchgate.net For the synthesis of this compound, furan-3-carbaldehyde reacts with acetophenone (B1666503).
The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a polar solvent like ethanol. youtube.comnih.gov The base abstracts an α-hydrogen from acetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of furan-3-carbaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the final α,β-unsaturated ketone, or chalcone. rsc.org
Modifications to this classic procedure focus on improving yields, reducing reaction times, and employing more environmentally benign catalysts. rsc.org Heterogeneous catalysts, such as solid bases like alumina-supported calcium oxide (Al2O3/CaO), have been shown to be effective and reusable, promoting the reaction with high selectivity. rsc.orgrsc.org These solid catalysts can simplify the purification process and offer a greener alternative to homogeneous base catalysts. researchgate.net
Table 1: Comparison of Catalysts in Claisen-Schmidt Condensation for Furan Chalcone Synthesis
| Catalyst System | Solvent | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| NaOH / KOH | Ethanol / Water | Room Temperature | Simple, readily available reagents. | nih.gov |
| Solid Bases (e.g., Al2O3/CaO) | Ethanol or Solvent-free | Elevated Temperature (e.g., 120°C) | Catalyst is reusable, high selectivity, environmentally friendly. | rsc.orgrsc.org |
| Al/Mg Hydrotalcites | Ethanol | 90°C | Provides basic sites for efficient condensation. | researchgate.net |
Cross-Coupling Approaches for C-C Bond Formation
Modern synthetic chemistry offers powerful cross-coupling reactions for the formation of carbon-carbon bonds, which can be adapted for chalcone synthesis. ekb.eg These methods provide alternative routes that can offer greater substrate scope and functional group tolerance compared to condensation reactions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction can be employed to form the chalcone backbone. researchgate.netmdpi.com One strategy involves the coupling of a benzoyl chloride with a (furan-3-yl)vinylboronic acid. Alternatively, 3-bromofuran (B129083) can be coupled with a phenylvinylboronic acid derivative. The reaction typically uses a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate (K2CO3). mdpi.commdpi.com
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. researchgate.netresearchgate.net To synthesize the target chalcone, 3-iodofuran could be coupled with phenyl vinyl ketone in the presence of a palladium catalyst and a base. Carbonylative Heck reactions are another variant where an aryl halide reacts with an alkene and carbon monoxide to form the enone structure directly. researchgate.net
Table 2: Cross-Coupling Strategies for Enone Synthesis
| Reaction | Reactant 1 | Reactant 2 | Catalyst System | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Acyl Chloride / Vinyl Halide | Pd(0) or Pd(II) catalyst, Base | mdpi.commdpi.com |
| Heck Coupling | Aryl Halide | Alkene (e.g., Phenyl Vinyl Ketone) | Pd(0) or Pd(II) catalyst, Base | researchgate.netresearchgate.net |
| Carbonylative Heck | Aryl Halide | Alkene + Carbon Monoxide | Pd catalyst | researchgate.net |
Transition Metal-Catalyzed Syntheses
Beyond the primary cross-coupling reactions, other transition-metal-catalyzed methods are instrumental in synthesizing enone and furan structures. Palladium-catalyzed aerobic dehydrogenation of saturated ketones offers a direct route to α,β-unsaturated ketones. researchgate.netnih.govorganic-chemistry.org For instance, a saturated precursor like 3-(furan-3-yl)-1-phenylpropan-1-one could be oxidized to the desired chalcone using a catalyst like Pd(TFA)2 in the presence of oxygen. nih.gov
Furthermore, transition metals like gold, copper, and palladium are crucial in the synthesis of the furan ring itself from acyclic precursors, which can then be used to build the chalcone. organic-chemistry.org Gold-catalyzed cycloisomerization of alkynyl ketones is a powerful method for constructing substituted furans. organic-chemistry.org
Precursor Synthesis and Functional Group Interconversions
The availability and purity of the starting materials, furan-3-carbaldehyde and acetophenone, are critical for the successful synthesis of the target chalcone.
Derivatization of Furan-3-carbaldehyde Precursors
Furan-3-carbaldehyde (also known as 3-furaldehyde) is a key starting material. It is a liquid with a boiling point of approximately 144°C. The synthesis of furan-3-carbaldehyde itself can be achieved through various routes, including the oxidation of 3-furanmethanol (B180856) or transition-metal catalyzed formylation of furan precursors. google.com For instance, a Vilsmeier-Haack type reaction on furan can be optimized to produce furan aldehydes. mdpi.com
Derivatization of the furan ring allows for the synthesis of a wide array of substituted chalcones. Halogenation of the furan ring, for example, can be accomplished using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms at specific positions, providing handles for further functionalization via cross-coupling reactions.
Preparation of Substituted Acetophenones
Acetophenone and its derivatives are the other essential precursors. The most common method for their synthesis is the Friedel-Crafts acylation. pearson.comalfa-chemistry.comdoubtnut.com This reaction involves the electrophilic aromatic substitution of an aromatic ring (like benzene (B151609) or its derivatives) with an acylating agent, typically an acyl chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride), in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). pearson.comlibretexts.orgsigmaaldrich.com
This method is highly versatile for creating a variety of substituted acetophenones. By starting with a substituted benzene (e.g., toluene, anisole, or bromobenzene), the corresponding substituted acetophenone can be prepared, which can then be used in the Claisen-Schmidt condensation to produce chalcones with different substitution patterns on the phenyl ring. libretexts.org
Table 3: Examples of Substituted Acetophenone Synthesis via Friedel-Crafts Acylation
| Starting Arene | Acylating Agent | Major Product | Reference |
|---|---|---|---|
| Benzene | Acetyl Chloride / AlCl3 | Acetophenone | pearson.comdoubtnut.com |
| Toluene | Acetyl Chloride / AlCl3 | 4-Methylacetophenone | libretexts.org |
| Anisole | Acetyl Chloride / AlCl3 | 4-Methoxyacetophenone | libretexts.org |
| Bromobenzene | Acetyl Chloride / AlCl3 | 4-Bromoacetophenone | libretexts.org |
Green Chemistry Approaches to Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of chalcones to minimize environmental impact and enhance efficiency. These approaches focus on the use of alternative energy sources, solvent-free conditions, and highly efficient catalytic systems.
The elimination of volatile organic solvents is a cornerstone of green chemistry. Solvent-free, or neat, reaction conditions for the Claisen-Schmidt condensation to produce chalcones have been shown to be highly effective. These reactions are often facilitated by grinding the reactants together, sometimes in the presence of a solid catalyst. This solid-state synthesis can lead to higher yields, shorter reaction times, and a significant reduction in waste. For the synthesis of chalcones, this method often involves the condensation of an appropriate acetophenone and a benzaldehyde (B42025) derivative. In the case of this compound, this would involve the reaction of acetophenone and 3-furaldehyde (B129913).
Research on related chalcone syntheses has demonstrated the feasibility of solvent-free conditions. For instance, the synthesis of various chalcones has been achieved with high yields by grinding the reactants with a solid base catalyst like sodium hydroxide or potassium hydroxide. This technique not only simplifies the reaction setup and work-up procedure but also minimizes the environmental footprint of the synthesis.
Table 1: Comparison of Solvent-Free vs. Conventional Synthesis of a Representative Chalcone
| Method | Solvent | Catalyst | Reaction Time | Yield (%) |
| Conventional | Ethanol | NaOH | 12-24 hours | 75 |
| Solvent-Free | None | NaOH | 10-15 minutes | 90 |
Note: Data presented is for a representative chalcone synthesis and illustrates the general advantages of solvent-free conditions.
The choice of catalyst is crucial in the Claisen-Schmidt condensation to ensure high selectivity and yield of the desired chalcone. A wide range of catalysts, including acids, bases, and more recently, solid-supported and heterogeneous catalysts, have been investigated. For the synthesis of furan-containing chalcones, both homogeneous and heterogeneous catalysts have been employed.
Homogeneous base catalysts such as sodium hydroxide and potassium hydroxide are commonly used. However, their use can lead to difficulties in product separation and catalyst recovery. To overcome these limitations, heterogeneous catalysts have been developed. These include solid bases like hydrotalcites, zeolites, and metal oxides. These solid catalysts offer the advantages of easy separation from the reaction mixture, potential for recycling, and often, improved selectivity.
For example, the use of a solid super base catalyst, such as alumina-supported calcium oxide (Al₂O₃/CaO), has been shown to be highly effective in the Claisen-Schmidt condensation of furfural (B47365) with acetophenone, yielding the corresponding furan-2-yl chalcone with 100% selectivity. rsc.org Such catalysts could be readily adapted for the synthesis of the furan-3-yl isomer. The catalytic activity is attributed to the basic sites on the catalyst surface, which facilitate the deprotonation of the acetophenone to form the enolate ion, the key intermediate in the condensation reaction.
Table 2: Effect of Different Catalysts on the Yield of a Furan-Containing Chalcone
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| NaOH | Ethanol, Reflux | 85 | General |
| SOCl₂/Natural Phosphate | Solvent-free, 70°C | 92 | princeton.edu |
| LiNO₃ | Solvent-free, 120°C | 95 | princeton.edu |
| Al₂O₃/CaO | Toluene, 120°C | 98 | rsc.org |
Note: The data is for the synthesis of a furan-2-yl chalcone and is presented to illustrate the impact of different catalysts.
The use of alternative energy sources like microwave irradiation and ultrasound has revolutionized organic synthesis, offering significant advantages over conventional heating methods.
Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times, often from hours to minutes, and improve reaction yields. nih.gov This is due to the efficient and uniform heating of the reaction mixture. Microwave-assisted synthesis of chalcones, including furan derivatives, has been extensively reported. tsijournals.com These reactions can be carried out in the presence or absence of a solvent. Solvent-free microwave-assisted synthesis is particularly attractive from a green chemistry perspective. For instance, the synthesis of various chalcones has been achieved in excellent yields in just a few minutes under microwave irradiation using a catalytic amount of a solid base. tsijournals.com
Ultrasound-Promoted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. The phenomenon of acoustic cavitation, the formation, growth, and implosion of bubbles in a liquid, generates localized high temperatures and pressures, which can accelerate chemical transformations. Ultrasound has been successfully applied to the synthesis of various heterocyclic compounds, including chalcones. nih.gov The synthesis of pyrazole (B372694) derivatives from chalcones has been efficiently carried out under ultrasonic irradiation, suggesting the applicability of this technique for the synthesis of the parent chalcones as well. nih.gov
Table 3: Comparison of Conventional Heating with Microwave and Ultrasound in Chalcone Synthesis
| Method | Reaction Time | Yield (%) |
| Conventional Heating | 8-12 hours | 70-80 |
| Microwave Irradiation | 2-5 minutes | 90-95 |
| Ultrasound Irradiation | 15-30 minutes | 85-92 |
Note: This data represents a general comparison for chalcone synthesis and highlights the efficiency of microwave and ultrasound methods.
Enantioselective Synthesis Strategies (If Applicable to Chiral Derivatives)
While this compound itself is achiral, its derivatives can possess chiral centers. The development of enantioselective methods to synthesize such chiral derivatives is of great importance, as the biological activity of chiral molecules is often dependent on their stereochemistry.
A key strategy for the enantioselective synthesis of chiral chalcone derivatives is the asymmetric Michael addition of a nucleophile to the α,β-unsaturated ketone moiety. This reaction creates a new stereocenter. The use of chiral organocatalysts has emerged as a powerful tool for achieving high enantioselectivity in these transformations.
For instance, chiral thiourea (B124793) and squaramide catalysts derived from cinchona alkaloids have been shown to be highly effective in promoting the enantioselective Michael addition of various nucleophiles to chalcones. These catalysts can activate both the electrophile (the chalcone) and the nucleophile through hydrogen bonding interactions, thereby controlling the stereochemical outcome of the reaction.
While specific studies on the enantioselective synthesis of this compound derivatives are limited, the principles established for other chalcones can be applied. For example, the asymmetric Michael addition of nitromethane (B149229) to various chalcone derivatives has been achieved with excellent enantioselectivities (up to 99% ee) using a chiral cinchona alkaloid squaramide catalyst. This approach could be adapted to synthesize chiral nitro-adducts of this compound, which can then be further transformed into other valuable chiral derivatives.
Table 4: Organocatalyzed Enantioselective Michael Addition to a Chalcone Derivative
| Catalyst | Nucleophile | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Chiral Squaramide | Nitromethane | Dichloromethane | 25 | 85 | 96 |
| Chiral Thiourea | Dimethyl malonate | Toluene | 0 | 92 | 94 |
| Proline Derivative | Acetone | DMSO | 25 | 78 | 90 |
Note: This data is for a representative chalcone and illustrates the potential for high enantioselectivity using organocatalysts.
Detailed Mechanistic Studies of 3 Furan 3 Yl 1 Phenylprop 2 En 1 One Formation
Kinetic and Thermodynamic Investigations of Reaction Pathways
Detailed kinetic and thermodynamic data for the formation of 3-(furan-3-yl)-1-phenylprop-2-en-1-one are not extensively available in the current literature. However, insights can be drawn from studies on analogous Claisen-Schmidt condensations, particularly those involving furfural (B47365) (furan-2-carboxaldehyde).
The reaction mechanism typically proceeds through an initial aldol (B89426) addition followed by a dehydration step to yield the α,β-unsaturated ketone. Under basic conditions, the first step is the deprotonation of the α-carbon of acetophenone (B1666503) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 3-furaldehyde (B129913). The subsequent alkoxide intermediate is protonated to give a β-hydroxy ketone (the aldol adduct). This adduct then undergoes base-catalyzed dehydration to form the final chalcone (B49325). nih.gov
In an acidic medium, the reaction is initiated by the protonation of the carbonyl oxygen of acetophenone, which facilitates its tautomerization to the enol form. The enol then attacks the protonated carbonyl of 3-furaldehyde. The resulting intermediate readily loses a molecule of water to yield the final product. dntb.gov.ua
Kinetic studies on similar systems, such as the reaction of furfural with acetone, indicate that the reaction follows second-order kinetics. tuiasi.ro The rate of reaction is influenced by factors such as the nature and concentration of the catalyst, the solvent, and the reaction temperature. For instance, the use of solid base catalysts like CaO/Al2O3 has been shown to be effective in the condensation of furfural with acetophenone, with the reaction kinetics fitting a Langmuir–Hinshelwood–Hougen–Watson model. tuiasi.ro
Illustrative Kinetic Data for a Related Furan (B31954) Chalcone Synthesis
| Parameter | Value | Conditions |
| Reaction Order | Second Order | Base-catalyzed condensation of furfural and acetophenone. |
| Activation Energy (Ea) | 12.5 kcal/mol | Solid base catalyst (15% w/w Al2O3/CaO), 120 °C. |
This table presents data for the synthesis of the isomeric 3-(furan-2-yl)-1-phenylprop-2-en-1-one and is intended to be illustrative of the kinetic parameters that might be expected for the 3-furan-yl isomer. tuiasi.ro
Transition State Analysis of Key Synthetic Steps
The key steps in the base-catalyzed mechanism are:
Enolate Formation: The transition state for this step involves the abstraction of an α-proton from acetophenone by a base.
Nucleophilic Attack: The enolate of acetophenone attacks the carbonyl carbon of 3-furaldehyde. The transition state for this carbon-carbon bond-forming step is crucial in determining the stereochemical outcome of the reaction. For related aldol reactions, an eight-membered ring transition state has been proposed in the context of metal oxide catalysts. rsc.org
Dehydration: The final step is the elimination of a water molecule to form the double bond. This typically proceeds through an E1cB-like mechanism under basic conditions, where the α-proton is removed to form an enolate, followed by the departure of the hydroxide (B78521) leaving group.
Hypothetical Transition State Energies for Key Steps
| Step | Reactants | Transition State | Product | ΔG‡ (kcal/mol) |
| Enolate Formation | Acetophenone + OH- | [C6H5C(O)CH2···H···OH]- | Acetophenone Enolate + H2O | ~15-20 |
| C-C Bond Formation | Enolate + 3-Furaldehyde | [Aldehyde···Enolate]‡ | Aldol Adduct | ~10-15 |
| Dehydration | Aldol Adduct + OH- | [Adduct-Enolate···H2O]‡ | Chalcone + H2O + OH- | ~20-25 |
This table provides hypothetical Gibbs free energy of activation (ΔG‡) values for the key steps in a base-catalyzed Claisen-Schmidt condensation, based on general knowledge of the reaction type. Specific computational data for this compound formation is not available.
Role of Catalysts and Reaction Conditions in Stereoselectivity (If Applicable)
The Claisen-Schmidt condensation can potentially yield both (E)- and (Z)-isomers of the resulting chalcone. However, the reaction is highly stereoselective, almost exclusively producing the (E)-isomer, which is the more thermodynamically stable product due to reduced steric hindrance between the furan ring and the carbonyl group. osti.gov
Both acid and base catalysts are effective in promoting the reaction. The choice of catalyst can influence the reaction rate and yield.
Base Catalysts: Commonly used base catalysts include alkali metal hydroxides such as sodium hydroxide (NaOH) and potassium hydroxide (KOH) in a protic solvent like ethanol. ekb.eg Heterogeneous solid base catalysts, such as mixed metal oxides (e.g., Mg/Al mixed oxides) and supported alkali metals, have also been employed, offering advantages in terms of catalyst separation and reusability. osti.govrsc.org
Acid Catalysts: Acid-catalyzed condensations often utilize strong acids like sulfuric acid or hydrochloric acid. dntb.gov.ua Lewis acids have also been reported to catalyze this transformation.
The reaction conditions, including temperature and solvent, also play a significant role. Higher temperatures generally favor the dehydration step, leading to higher yields of the final chalcone product. The choice of solvent can affect the solubility of the reactants and the stability of the intermediates, thereby influencing the reaction kinetics.
Elucidation of Side Reactions and Byproduct Formation
Several side reactions can occur during the Claisen-Schmidt condensation, leading to the formation of byproducts. The nature and extent of these side reactions depend on the specific reactants and reaction conditions.
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking α-hydrogens, such as 3-furaldehyde, can potentially undergo the Cannizzaro reaction. This disproportionation reaction would yield 3-furanmethanol (B180856) and 3-furoic acid. While this is a well-known side reaction for furfural, its prevalence with 3-furaldehyde under typical Claisen-Schmidt conditions may be limited. osti.govmdpi.com
Self-Condensation of the Ketone: Acetophenone can undergo self-condensation under basic conditions to form dypnone. This is more likely to occur if the aldehyde is less reactive or if the reaction conditions are harsh.
Michael Addition: The product chalcone, being an α,β-unsaturated ketone, can act as a Michael acceptor. The enolate of acetophenone can add to the double bond of the chalcone, leading to the formation of a 1,5-dicarbonyl compound.
Polymerization/Resinification: Furan aldehydes can be prone to polymerization or resinification, especially under strongly acidic conditions or at elevated temperatures. osti.gov
Common Byproducts in the Synthesis of this compound
| Byproduct | Formation Pathway |
| 3-Furanmethanol | Cannizzaro reaction of 3-furaldehyde |
| 3-Furoic Acid | Cannizzaro reaction of 3-furaldehyde |
| Dypnone | Self-condensation of acetophenone |
| 1,3-Diphenyl-5-(furan-3-yl)-pentane-1,5-dione | Michael addition of acetophenone enolate to the product |
| Polymeric materials | Acid- or heat-induced polymerization of 3-furaldehyde |
Advanced Spectroscopic and Structural Elucidation of 3 Furan 3 Yl 1 Phenylprop 2 En 1 One and Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. While one-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of protons and carbons, two-dimensional techniques are essential for unambiguously assigning signals and determining connectivity and spatial relationships.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
A full suite of 2D NMR experiments is required to assemble the molecular puzzle of 3-(furan-3-yl)-1-phenylprop-2-en-1-one.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For the target molecule, COSY would establish the connectivity of the vinyl protons (Hα and Hβ) and show their coupling to each other. It would also delineate the spin systems within the phenyl and furan (B31954) rings. For the furan-3-yl moiety, correlations would be expected between H2, H4, and H5.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It is crucial for assigning the carbon signals of the furan, phenyl, and vinyl groups by correlating them with their already-assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is vital for connecting different fragments of the molecule. Key correlations for this compound would include the vinyl proton Hβ to the furan carbons (C3, C2, C4) and the carbonyl carbon (C=O), and the vinyl proton Hα to the carbonyl carbon and the phenyl ring's ipso-carbon. These correlations definitively establish the link between the furan ring, the enone bridge, and the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's stereochemistry and preferred conformation in solution. For chalcones, a strong NOE correlation between the vinyl protons Hα and Hβ is not expected due to their large J-coupling constant in the E-configuration. However, NOESY can reveal the spatial proximity of the vinyl protons to the protons on the adjacent aromatic rings, helping to define the rotational conformation around the single bonds.
To illustrate, the reported ¹H and ¹³C NMR data for the isomeric derivative, (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one, provides a basis for predicting the assignments for the furan-3-yl compound. The key difference would lie in the chemical shifts and coupling patterns of the furan ring protons, which would present a distinct spin system compared to the 2-substituted isomer. researchgate.netnih.gov
Table 1: Representative ¹H and ¹³C NMR Data for the Derivative (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one in CDCl₃. researchgate.netnih.gov
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| C=O | - | 189.85 | H-α, H-β, Phenyl-H(ortho) |
| Cα | 7.47 (d) | 119.30 | C=O, Cβ, Phenyl-C(ipso) |
| Cβ | 7.61 (d) | 130.72 | C=O, Cα, Furan-C2 |
| Phenyl | 8.04 (dd), 7.58 (tt), 7.52 (dd) | 138.16, 132.82, 128.65, 128.47 | C=O, Cα |
| Furan-2 | - | 151.69 | Hβ, H3, H4 |
| Furan-3 | 6.72 (dd) | 112.74 | C2, C4, C5 |
| Furan-4 | 6.51 (dd) | 116.33 | C3, C5, C2 |
| Furan-5 | 7.49 (dd) | 144.98 | C4, C3 |
Solid-State NMR for Polymorphic Analysis
Solid-State NMR (SSNMR) is a powerful, non-destructive technique for studying the structure of materials in their solid form. Unlike solution NMR, which averages out anisotropic interactions, SSNMR provides information about the local environment of nuclei within the crystal lattice. This is particularly valuable for identifying and characterizing polymorphs—different crystalline forms of the same compound—which can have distinct physical properties.
For chalcones, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) is the most common SSNMR experiment. Different polymorphs of a chalcone (B49325) will typically exhibit different ¹³C chemical shifts because the conformation of the molecule and the nature of the intermolecular interactions vary between crystal forms. iucr.org The carbonyl carbon is often a sensitive probe of the local environment. By comparing the SSNMR spectra of different batches of this compound, one could readily identify the presence of different polymorphic forms or a mixture of forms. To date, no specific SSNMR studies have been reported for this compound.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SCXRD) provides the definitive, three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and torsion angles. This data is foundational for understanding conformational preferences and the specific intermolecular interactions that dictate crystal packing.
Crystal Packing and Intermolecular Interactions
The way molecules arrange themselves in a crystal is governed by a delicate balance of non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. For chalcones, which often lack strong hydrogen bond donors, weaker interactions play a dominant role.
Analysis of the crystal structure of the derivative (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one reveals that its crystal packing is dominated by weak C-H···O hydrogen bonds and C-H···π interactions. researchgate.netnih.govnih.gov The carbonyl oxygen acts as a trifurcated acceptor for C-H donors from neighboring molecules, leading to the formation of ribbons. researchgate.netnih.gov Additionally, C-H···π interactions involving both the phenyl and furan rings help to build the three-dimensional supramolecular assembly. researchgate.net
For the target compound, this compound, a similar set of interactions would be expected to direct its crystal packing. The carbonyl oxygen would be the primary hydrogen bond acceptor, while the C-H bonds of the phenyl and furan rings would act as donors and also participate in π-interactions. The specific geometry of these interactions would, however, differ due to the change in the furan's point of attachment.
Table 2: Intermolecular Interactions Observed in the Crystal Structure of the Derivative (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one. researchgate.net
| Interaction Type | Donor-H···Acceptor | Distance (Å) | Angle (°) | Resulting Motif |
| C-H···O | Furan C11-H···O(carbonyl) | 2.51 | 138 | Dimer formation |
| C-H···O | Furan C9-H···O(carbonyl) | 2.62 | 142 | Dimer formation |
| C-H···O | Phenyl C3-H···O(carbonyl) | 2.51 | 151 | Ribbon propagation |
| C-H···π | Phenyl C6-H···Furan ring | 2.88 | 144 | 3D network |
| C-H···π | Furan C13-H···Phenyl ring | 2.71 | 143 | 3D network |
Conformational Analysis in the Solid State
SCXRD data allows for a detailed analysis of the molecule's conformation as it exists within the crystal. Chalcones are typically non-planar molecules, with significant rotational freedom around the single bonds connecting the enone bridge to the aromatic rings. The degree of planarity is often described by the dihedral angle between the two aromatic rings.
For the furan-2-yl isomer, the molecule adopts an E configuration about the Cα=Cβ double bond, and the structure is markedly non-planar. researchgate.netiucr.org The dihedral angle between the mean planes of the furan and phenyl rings is 24.07°. researchgate.netiucr.orgnih.gov This twist is attributed to the rotation around the C(phenyl)-C(carbonyl) single bond, which helps to minimize steric hindrance. In another related derivative, (E)-1-(2,4-dimethylfuran-3-yl)-3-phenylprop-2-en-1-one, the dihedral angle between the furan and phenyl rings is 12.03°, indicating a more planar conformation. iucr.org The conformation of this compound in the solid state would similarly be expected to be non-planar, with the exact dihedral angle influenced by the specific packing forces within its crystal lattice.
Polymorphism and Co-crystallization Studies
The study of polymorphism is critical in pharmaceutical and materials science, as different crystal forms can have different solubilities, stabilities, and mechanical properties. Chalcones are known to exhibit polymorphism, where the same molecule crystallizes into different arrangements, often with slightly different conformations, driven by subtle differences in intermolecular interactions. iucr.orgnih.gov
Co-crystallization is a technique used to modify the physical properties of a solid by crystallizing it with a second, different molecule (a "coformer"). tbzmed.ac.ir This can be used to improve solubility or stability. While no specific studies on the polymorphism or co-crystallization of this compound have been published, the potential for these phenomena exists. Screening for polymorphs by crystallizing the compound from a variety of solvents and conditions, and attempting co-crystallization with pharmaceutically acceptable coformers, could yield new solid forms with tailored properties.
Vibrational Spectroscopy (FTIR and Raman)
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful non-destructive tool for identifying functional groups and probing the molecular structure of chalcones. The vibrational modes observed are highly sensitive to the electronic environment and geometry of the molecule.
The vibrational spectrum of this compound is complex, featuring contributions from the furan ring, the phenyl ring, and the α,β-unsaturated ketone system that links them. The assignment of these vibrational bands is typically supported by Density Functional Theory (DFT) calculations, which can predict vibrational frequencies and their corresponding normal modes. mdpi.comresearchgate.net
Key characteristic vibrations include:
Carbonyl (C=O) Stretching: The most intense and characteristic band in the IR spectrum of chalcones is the C=O stretching vibration, which typically appears in the range of 1630–1685 cm⁻¹. mdpi.comresearchgate.net For conjugated systems like this compound, this band is expected around 1650-1660 cm⁻¹. researchgate.net Its position is sensitive to conjugation and the presence of different conformers.
Alkene (C=C) Stretching: The stretching vibration of the enone C=C double bond is usually observed in the 1580–1610 cm⁻¹ region. mdpi.com This band is often coupled with the phenyl ring vibrations.
Aromatic and Heterocyclic C=C Stretching: The stretching vibrations of the phenyl and furan rings typically appear as a series of bands in the 1450–1600 cm⁻¹ range. nih.gov
C-H Vibrations: Aromatic and furanic C-H stretching vibrations are found above 3000 cm⁻¹ (typically 3030-3130 cm⁻¹). mdpi.comresearchgate.net The C-H out-of-plane bending modes, which are sensitive to the substitution pattern, occur in the 700–900 cm⁻¹ region.
Furan Ring Vibrations: The furan ring has characteristic breathing and stretching modes. For instance, the C-O-C stretching of the furan moiety is expected in the 1000-1250 cm⁻¹ range. globalresearchonline.net
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
|---|---|---|
| ~3120 | ν(C-H) | Furan Ring |
| ~3040 | ν(C-H) | Phenyl Ring |
| ~1658 | ν(C=O) | α,β-Unsaturated Ketone |
| ~1595 | ν(C=C) | Enone & Phenyl Ring |
| ~1550 | ν(C=C) | Furan Ring |
| ~1470 | ν(C=C) | Phenyl & Furan Rings |
| ~1160 | β(C-H) | Enone Bridge |
| ~1020 | ν(C-O-C) | Furan Ring |
| ~875 | γ(C-H) | Furan Ring (3-substituted) |
| ~750, ~690 | γ(C-H) | Phenyl Ring (mono-substituted) |
ν: stretching; β: in-plane bending; γ: out-of-plane bending. Data is synthesized from typical values for related chalcone and furan compounds. mdpi.comresearchgate.netnih.govglobalresearchonline.net
Chalcones can exist as two stable planar conformers due to restricted rotation around the single bond connecting the carbonyl group and the α-carbon. These are designated as the s-cis and s-trans conformers. researchgate.net These conformers often coexist in equilibrium in solution. dergipark.org.tr
Vibrational spectroscopy is a key technique for detecting this conformational heterogeneity. The C=O stretching band is particularly sensitive to the conformation. The presence of two distinct C=O stretching frequencies in the IR or Raman spectra is strong evidence for the coexistence of both s-cis and s-trans isomers. researchgate.net The relative intensities of these two bands can provide an estimate of the population ratio of the conformers, which can be influenced by the solvent and temperature. researchgate.netrsc.org For many chalcones, the s-cis conformer is found to be more stable than the s-trans conformer. researchgate.net
Advanced Mass Spectrometry Techniques
Mass spectrometry (MS) is an indispensable tool for molecular weight determination and structural elucidation. High-resolution and tandem mass spectrometry techniques offer profound insights into the elemental composition and fragmentation behavior of chalcones.
High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula, a critical step in the identification of a compound. nih.gov Techniques like Time-of-Flight (TOF) or Orbitrap are commonly used for HRMS analysis. csic.es
For this compound, the molecular formula is C₁₃H₁₀O₂. HRMS can distinguish this composition from other isobaric formulas, thus confirming the identity of the compound.
| Molecular Formula | Ion Type | Calculated Exact Mass | Observed Mass (Hypothetical) |
|---|---|---|---|
| C₁₃H₁₀O₂ | [M+H]⁺ | 199.07541 | 199.0754 |
| C₁₃H₁₀O₂ | [M+Na]⁺ | 221.05730 | 221.0573 |
| C₁₃H₁₀O₂ | [M]⁺˙ | 198.06753 | 198.0675 |
The exact mass calculation confirms the elemental composition, a fundamental aspect of structural elucidation. nih.govrsc.org
Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways of a selected precursor ion. This technique involves the isolation of the molecular ion (or a protonated/adducted version) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a "fingerprint" that is characteristic of the molecular structure. nih.govresearchgate.net
The fragmentation of protonated chalcones typically involves cleavages at the bonds adjacent to the carbonyl group and within the enone bridge. nih.gov For this compound ([M+H]⁺ = m/z 199), key fragmentation pathways are expected to involve:
Loss of the phenyl group: Cleavage can result in the loss of a phenyl radical (•C₆H₅) or benzene (B151609) (C₆H₆), leading to characteristic fragment ions. The formation of the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 is a common pathway for chalcones. nih.gov
Loss of the furanoyl group: Cleavage on the other side of the carbonyl can lead to the loss of the furan-3-yl group, resulting in a cinnamoyl-type fragment. The furan-3-carbonyl cation ([C₄H₃O-CO]⁺) would appear at m/z 95.
Retro-Diels-Alder (RDA) type reactions: While less common for the core chalcone structure, heterocyclic rings like furan can undergo specific ring-opening and fragmentation pathways. imreblank.ch
Neutral Losses: The loss of small, stable neutral molecules like carbon monoxide (CO) from fragment ions is a frequent occurrence in the mass spectra of carbonyl compounds. nih.gov
| m/z | Proposed Formula | Proposed Structure/Origin |
|---|---|---|
| 171 | [C₁₂H₇O]⁺ | [M+H - CO]⁺ |
| 131 | [C₉H₇O]⁺ | [M+H - C₆H₆]⁺ (Loss of benzene) |
| 105 | [C₇H₅O]⁺ | [C₆H₅CO]⁺ (Benzoyl cation) |
| 95 | [C₅H₃O₂]⁺ | [C₄H₃O-CO]⁺ (Furan-3-carbonyl cation) |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ (Phenyl cation) |
| 67 | [C₄H₃O]⁺ | [C₄H₃O]⁺ (Furyl cation) |
Fragmentation data is crucial for confirming the connectivity of the molecular structure. nih.govresearchgate.netresearchgate.net
A comprehensive search of scientific literature and chemical databases has been conducted to gather information on the theoretical and computational chemistry of the specific compound This compound .
Despite extensive searches for quantum chemical calculations, electronic structure data, and reactivity predictions for this exact molecule, no dedicated computational studies were found. The available research literature focuses predominantly on the isomeric compound, 3-(furan-2-yl)-1-phenylprop-2-en-1-one, or discusses furan-containing chalcones in a general sense without providing specific data for the 3-furanyl isomer.
Therefore, it is not possible to provide a detailed, scientifically accurate article adhering to the requested outline, as the specific theoretical data (DFT, FMO analysis, electrostatic potential maps, Fukui functions, and reaction pathway simulations) for this compound does not appear to be available in published scientific literature.
Theoretical and Computational Chemistry of 3 Furan 3 Yl 1 Phenylprop 2 En 1 One
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the intricate details of molecular motion, conformational changes, and interactions with the surrounding environment over time. For a molecule like 3-(furan-3-yl)-1-phenylprop-2-en-1-one, MD simulations would be instrumental in mapping out its dynamic structural landscape.
The flexibility of this compound is primarily dictated by the rotation around its single bonds, particularly the bonds connecting the furan (B31954) and phenyl rings to the propenone linker. These rotations give rise to different conformers, each with a distinct energy level. The collection of these conformers and the energy barriers that separate them define the molecule's conformational landscape.
MD simulations can explore this landscape by simulating the molecule's movement over a period, allowing it to sample various conformations. From these simulations, it is possible to identify the most stable, low-energy conformers and the transition states between them. The energy difference between a stable conformer and a transition state is known as the torsional or rotational barrier. This information is crucial as the conformational preferences of the molecule can significantly influence its biological activity and chemical reactivity. For instance, the planarity between the furan ring, the enone bridge, and the phenyl ring is a key determinant of the molecule's electronic properties. Computational studies on similar chalcone (B49325) structures often reveal the existence of multiple stable conformers, such as s-cis and s-trans isomers, arising from rotation around the single bond of the enone moiety. ufms.brnih.govresearchgate.netuwlax.edu
A detailed study would involve calculating the potential energy surface by systematically rotating the key dihedral angles of the molecule. The results would typically be presented as a plot of energy versus dihedral angle, from which the energy minima (stable conformers) and maxima (torsional barriers) can be determined. nih.govrsc.org
The surrounding solvent environment can have a profound impact on the conformation and reactivity of a molecule. numberanalytics.comnumberanalytics.comacs.orgucsb.edumiami.edu MD simulations are particularly well-suited to investigate these solvent effects by explicitly including solvent molecules in the simulation box. This allows for a detailed analysis of solute-solvent interactions, such as hydrogen bonding and van der Waals forces.
For this compound, simulations in different solvents (e.g., a polar solvent like water versus a non-polar solvent like hexane) would reveal how the solvent influences the conformational equilibrium. Polar solvents might stabilize more polar conformers of the chalcone, while non-polar solvents would favor less polar ones. This, in turn, can affect the molecule's reactivity, as the accessibility of reactive sites and the stability of transition states are often conformation-dependent.
Computational approaches to modeling solvent effects can be broadly categorized into implicit and explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, which is computationally less expensive. Explicit solvent models, used in MD simulations, provide a more detailed and accurate picture by treating individual solvent molecules. The choice of model depends on the desired balance between accuracy and computational cost. numberanalytics.com
Spectroscopic Property Predictions
Computational chemistry offers powerful methods for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and confirming molecular structures. Density Functional Theory (DFT) is a widely used quantum mechanical method for such predictions due to its favorable balance of accuracy and computational cost. researchgate.netpsu.eduuit.noyoutube.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. The chemical shifts of atomic nuclei are highly sensitive to their local electronic environment. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict these chemical shifts with a high degree of accuracy. nih.govrsc.orgacs.orgresearchgate.netrsc.orgacs.orgq-chem.comimist.ma
For this compound, a computational NMR study would involve first optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C). These shielding tensors are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).
The predicted NMR spectrum can be compared with experimental data to confirm the structure of the synthesized compound. Furthermore, by calculating the chemical shifts for different conformers, it is possible to gain insight into the molecule's conformational preferences in solution, as the experimentally observed spectrum is a population-weighted average of the spectra of the individual conformers.
Below is an illustrative table showing the type of data that would be generated from a computational ¹³C NMR chemical shift prediction for this compound. Please note that the values are placeholders, as specific computational data for this molecule were not found in the surveyed literature.
| Atom | Predicted Chemical Shift (ppm) |
| C=O | Calculated value would appear here |
| Cα (propenone) | Calculated value would appear here |
| Cβ (propenone) | Calculated value would appear here |
| Furan C2 | Calculated value would appear here |
| Furan C3 | Calculated value would appear here |
| Furan C4 | Calculated value would appear here |
| Furan C5 | Calculated value would appear here |
| Phenyl C1 (ipso) | Calculated value would appear here |
| Phenyl C2/C6 | Calculated value would appear here |
| Phenyl C3/C5 | Calculated value would appear here |
| Phenyl C4 | Calculated value would appear here |
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations can accurately predict these vibrational frequencies and their corresponding intensities. researchgate.netpsu.eduuit.noyoutube.comnepjol.infoistanbul.edu.trresearchgate.netacs.org
A computational study of the vibrational spectrum of this compound would begin with a geometry optimization, followed by a frequency calculation. The output of this calculation provides a list of vibrational modes, their frequencies (typically in cm⁻¹), and their IR and Raman intensities.
To aid in the assignment of the calculated frequencies to specific molecular motions (e.g., C=O stretch, C=C stretch, aromatic ring vibrations), a Potential Energy Distribution (PED) analysis is often performed. nepjol.inforesearchgate.netjetir.org This analysis decomposes each vibrational mode into contributions from different internal coordinates (stretching, bending, torsion), allowing for a detailed understanding of the molecule's vibrational dynamics. The predicted spectrum can then be compared with an experimental spectrum to validate the computational model and aid in the interpretation of the experimental data.
The following is an exemplary data table for predicted vibrational frequencies of this compound. The values and assignments are illustrative, as specific computational results for this molecule are not available in the reviewed literature.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment (based on PED) |
| ν(C=O) | Calculated value would appear here | Carbonyl stretch |
| ν(C=C) | Calculated value would appear here | Alkene stretch |
| ν(Aromatic C-H) | Calculated value would appear here | Phenyl C-H stretch |
| ν(Furan C-H) | Calculated value would appear here | Furan C-H stretch |
| δ(Aromatic ring) | Calculated value would appear here | Phenyl ring deformation |
| δ(Furan ring) | Calculated value would appear here | Furan ring deformation |
Reactivity and Reaction Transformations of 3 Furan 3 Yl 1 Phenylprop 2 En 1 One
Cycloaddition Reactions (e.g., Diels-Alder) Involving the Enone System
The furan (B31954) ring in 3-(furan-3-yl)-1-phenylprop-2-en-1-one can act as a diene in Diels-Alder reactions. Furan itself is relatively unreactive in such cycloadditions due to its aromatic character, which must be overcome for the reaction to proceed. The process is often reversible. nih.gov The reactivity and selectivity of Diels-Alder reactions involving furan derivatives are significantly influenced by the substituents on the furan ring. rsc.orgrsc.org Electron-donating groups on the furan ring generally increase reactivity, while electron-withdrawing groups decrease it. rsc.org
In the case of this compound, the propenone substituent at the 3-position acts as an electron-withdrawing group, which would be expected to decrease the furan's reactivity as a diene in a normal-electron-demand Diels-Alder reaction. rsc.org However, these reactions are still feasible, particularly with highly reactive dienophiles. nih.gov
Conversely, the electron-deficient α,β-unsaturated double bond of the enone system can function as a dienophile in a Diels-Alder reaction with a suitable diene, such as cyclopentadiene. The reaction of chalcones with cyclopentadiene, often catalyzed by Lewis acids like AlCl₃, can yield bicyclo[2.2.1]heptene adducts. researchgate.net
Table 1: Potential Diels-Alder Reactions and Expected Outcomes
| Role of Compound | Reactant | Expected Product Type | Notes |
| Diene (Furan ring) | Maleic anhydride (B1165640) | Oxabicycloheptene derivative | Reactivity is expected to be low due to the electron-withdrawing substituent on the furan. rsc.org |
| Dienophile (Enone) | Cyclopentadiene | Bicyclo[2.2.1]heptene derivative | Reaction may require a catalyst; stereoselectivity (endo/exo) would be a key factor. researchgate.net |
Nucleophilic Additions to the α,β-Unsaturated Ketone
The α,β-unsaturated ketone, also known as an enone, is a Michael acceptor. It possesses two electrophilic sites: the carbonyl carbon (C-1) and the β-carbon (C-3) of the double bond. Nucleophiles can attack either site, leading to 1,2-addition (direct addition) or 1,4-addition (conjugate addition), respectively.
Michael addition is a characteristic reaction of α,β-unsaturated carbonyl compounds. researchgate.net A wide variety of nucleophiles (Michael donors) can add to the β-carbon of the enone system. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. researchgate.net For furan-containing chalcones, nucleophiles such as thiols readily undergo Michael addition. For instance, 4-chlorothiophenol (B41493) adds to 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one (B15507551) in the presence of a base to yield the corresponding β-arylmercapto ketone. researchgate.net Similar reactivity is expected for the 3-furan-yl isomer.
Table 2: Examples of Michael Addition Reactions on Chalcone (B49325) Systems
| Nucleophile (Michael Donor) | Catalyst/Conditions | Product Type |
| Thiols (e.g., Thiophenol) | Base (e.g., Triethylamine) | β-Thioether ketone researchgate.net |
| Amines (e.g., Aniline) | Varies (acidic, basic, or neutral) | β-Amino ketone |
| Enolates (e.g., Diethyl malonate) | Base (e.g., Sodium ethoxide) | Adduct for further cyclization (e.g., Robinson annulation) researchgate.net |
| Cyanide | Protic solvent | β-Cyano ketone |
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are strong nucleophiles that readily add to carbonyl groups. youtube.com The regioselectivity of their addition to α,β-unsaturated ketones depends on the nature of the organometallic reagent and the reaction conditions.
1,2-Addition: Hard nucleophiles, like organolithium reagents, typically favor direct 1,2-addition to the carbonyl carbon, yielding allylic alcohols upon workup.
1,4-Addition: Softer nucleophiles, such as organocuprates (Gilman reagents, R₂CuLi), preferentially undergo 1,4-conjugate addition to the β-carbon, leading to the formation of a saturated ketone after protonation of the intermediate enolate. youtube.com
The addition of 2-furyllithium to carbonyl compounds is a known method for introducing a furan moiety. mdpi.com Applying this logic in reverse, the reaction of an organometallic reagent with this compound would follow these general principles of selectivity.
Electrophilic Aromatic Substitution on Phenyl and Furan Rings
Both the furan and phenyl rings can undergo electrophilic aromatic substitution (EAS). masterorganicchemistry.com The reactivity and regioselectivity are governed by the existing substituents.
Furan Ring: The furan ring is significantly more reactive towards electrophiles than benzene (B151609). pearson.comchemicalbook.com Electrophilic substitution on furan typically occurs at the C-2 or C-5 position, as the carbocation intermediate formed by attack at these positions is better stabilized by resonance. pearson.comchemicalbook.com For a 3-substituted furan, the existing substituent directs the incoming electrophile. The vinyl ketone group is deactivating and would direct incoming electrophiles primarily to the C-5 position, and to a lesser extent, the C-2 position.
Phenyl Ring: The phenyl ring is substituted with an acyl group (-COC=C-), which is a deactivating, meta-directing group due to its electron-withdrawing nature. masterorganicchemistry.com Therefore, electrophilic substitution reactions such as nitration, halogenation, or sulfonation will occur primarily at the meta-positions of the phenyl ring.
Table 3: Regioselectivity of Electrophilic Aromatic Substitution
| Ring | Reagent/Reaction | Directing Group Effect | Primary Product Position(s) |
| Furan | Br₂/Dioxane (Bromination) | 3-Propenone (deactivating) | C-5 |
| Phenyl | HNO₃/H₂SO₄ (Nitration) | Acyl group (deactivating, meta-directing) | C-3' and C-5' (meta) |
Oxidation and Reduction Reactions of the Enone Moiety
The enone functionality is susceptible to both oxidation and reduction. smolecule.com
Oxidation: The carbon-carbon double bond can be oxidized to form an epoxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA). Further reactions can lead to the opening of the epoxide ring to form diols. In some cases, oxidative dearomatization of the furan ring itself can occur, leading to more complex transformations. nih.govnih.gov
Reduction: The reduction of chalcones can be selective.
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with H₂, both the C=C double bond and the C=O carbonyl group can be reduced, yielding a saturated alcohol. Selective reduction of the C=C bond is often possible under milder conditions, producing the corresponding saturated ketone.
Chemoselective Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) typically reduce the carbonyl group to a hydroxyl group, leaving the C=C double bond intact and forming an allylic alcohol. researchgate.net
Photochemical Transformations
Chalcones and related enone systems can undergo various photochemical reactions upon irradiation with UV light. The most common transformations are [2+2] cycloadditions and E/Z (cis/trans) isomerization.
[2+2] Cycloaddition: Upon irradiation, the enone can dimerize through a [2+2] cycloaddition of the double bond, leading to the formation of a cyclobutane (B1203170) ring. This can occur between two molecules of the chalcone or with another alkene.
E/Z Isomerization: The more stable E-isomer (trans) of the chalcone can be converted to the less stable Z-isomer (cis) upon UV irradiation. This process is often reversible, with the Z-isomer reverting to the E-isomer thermally or upon irradiation at a different wavelength.
Rearrangement Reactions of this compound
While specific studies on the rearrangement reactions of this compound are not extensively documented in the reviewed literature, the chemical nature of this furan-containing chalcone suggests several potential rearrangement pathways. These transformations are plausible based on the known reactivity of analogous α,β-unsaturated ketones, chalcones, and furan derivatives. The primary theoretical rearrangement reactions include the rearrangement of its corresponding epoxide, photochemical isomerization, and potential for oxidative rearrangements.
Rearrangement of the Corresponding 3-(furan-3-yl)-1-phenyloxiran-2-yl)methanone
A common reaction pathway for chalcones involves initial epoxidation of the α,β-double bond, followed by an acid-catalyzed rearrangement of the resulting chalcone epoxide. For this compound, this would first involve its conversion to (2R,3S)-3-(furan-3-yl)-2-phenyloxiran-2-yl)(phenyl)methanone. This epoxide can then undergo rearrangement under acidic conditions.
The mechanism of this rearrangement typically involves the protonation of the epoxide oxygen, followed by the opening of the epoxide ring to form a carbocation. Subsequent migration of a group (in this case, likely a hydride or the phenyl group) leads to the formation of a more stable dicarbonyl compound. For chalcone oxides, this rearrangement often results in the formation of 1,3-dicarbonyl compounds. acs.orgresearchgate.net The reaction is generally promoted by Lewis or Brønsted acids.
Table 1: Hypothetical Acid-Catalyzed Rearrangement of the Epoxide of this compound
| Reactant | Reagent/Catalyst | Product | Reference |
| (2R,3S)-3-(furan-3-yl)-2-phenyloxiran-2-yl)(phenyl)methanone | Boron trifluoride etherate | 1-(furan-3-yl)-3-phenylpropane-1,2-dione | acs.org |
| (2R,3S)-3-(furan-3-yl)-2-phenyloxiran-2-yl)(phenyl)methanone | Sulfuric acid | 1-(furan-3-yl)-3-phenylpropane-1,2-dione | acs.org |
Photochemical Isomerization
Chalcones are well-known to undergo E/Z (trans/cis) isomerization around the central carbon-carbon double bond upon exposure to ultraviolet (UV) light. photos.or.krscielo.org.mx The E-isomer of this compound, which is typically the more stable and readily synthesized form, can be converted to the Z-isomer upon irradiation. This process is reversible, and a photostationary state, a mixture of both isomers, is usually reached. The exact ratio of isomers in the photostationary state depends on the wavelength of light used and the solvent. photos.or.krsemanticscholar.org
In addition to the isomerization of the propenone moiety, the furan ring itself is photochemically active. The irradiation of furan derivatives can lead to complex rearrangements, including the formation of cyclopropenyl derivatives or Dewar furan isomers. netsci-journal.com Therefore, the photochemical irradiation of this compound could potentially lead to a mixture of E/Z isomers and products resulting from the rearrangement of the furan ring.
Table 2: Potential Photochemical Isomerization of this compound
| Reactant | Conditions | Major Product | Minor Products | Reference |
| (E)-3-(furan-3-yl)-1-phenylprop-2-en-1-one | UV irradiation (e.g., 365 nm) in a suitable solvent (e.g., chloroform) | (Z)-3-(furan-3-yl)-1-phenylprop-2-en-1-one | Products of furan ring rearrangement | photos.or.krnetsci-journal.com |
Potential for Oxidative Rearrangement
Recent studies have shown that chalcones can undergo oxidative rearrangement in the presence of suitable catalytic systems. For instance, an in situ generated hypoiodite (B1233010) has been used to catalyze the oxidative rearrangement of chalcones under mild, metal-free conditions. organic-chemistry.org This type of reaction can lead to the formation of α-aryloxy-β-ketoesters or other rearranged products.
Furthermore, the oxidative rearrangement of other furan-containing ketones has been reported. For example, the oxidation of 4-(furan-2-yl)butan-2-ones can lead to the formation of substituted 4-(furan-2-yl)but-3-en-2-ones through a spiro-intermediate. nih.gov This suggests that the furan ring in this compound could participate in an oxidative rearrangement process, potentially leading to novel molecular scaffolds. The specific products would depend on the oxidant and reaction conditions employed.
Table 3: Plausible Oxidative Rearrangement of this compound
| Reactant | Reagent System | Potential Product Type | Reference |
| This compound | Tetrabutylammonium iodide (TBAI) / m-Chloroperoxybenzoic acid (mCPBA) | α-Acyloxy-β-diketone | organic-chemistry.org |
Derivatization and Analogue Synthesis of 3 Furan 3 Yl 1 Phenylprop 2 En 1 One
Modification of the Phenyl Ring
Modification of the phenyl ring (Ring A) of the 3-(furan-3-yl)-1-phenylprop-2-en-1-one scaffold is commonly achieved by introducing a variety of substituents. This is typically accomplished by employing a pre-substituted acetophenone (B1666503) in a Claisen-Schmidt condensation reaction with furan-3-carbaldehyde. This approach allows for the systematic introduction of functional groups to probe structure-activity relationships.
Halogenation, Nitration, and Sulfonation
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the phenyl ring can significantly influence the lipophilicity and electronic properties of the molecule. Halogenated analogues of furan-containing chalcones are generally synthesized by the condensation of a halogen-substituted acetophenone with a furan (B31954) aldehyde. For instance, the synthesis of chalcones with chloro and bromo substituents on the phenyl ring has been reported. chemrxiv.orgiainponorogo.ac.id These modifications can enhance the biological activity of the parent compound. chemrxiv.org
Nitration: The nitro group, a strong electron-withdrawing group, can be introduced onto the phenyl ring to modulate the compound's electronic properties and potential biological activity. The synthesis of nitro-substituted furan chalcones is typically achieved by using a nitro-substituted acetophenone as a starting material in the Claisen-Schmidt condensation. chemrxiv.orgnih.gov For example, (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one has been synthesized and studied. researchgate.net
Sulfonation: The introduction of sulfonate or sulfonamide groups can increase the polarity and water solubility of the chalcone (B49325). The synthesis of sulfonated chalcones is generally not performed by direct sulfonation of the chalcone ring, but rather by using starting materials that already contain the sulfonate or sulfonamide moiety. For example, chalcone-sulfonamide hybrids have been synthesized from the corresponding sulfonamide-substituted acetophenones. nih.goviiarjournals.orgresearchgate.net This approach avoids potential side reactions that could occur with the reactive enone system under harsh sulfonation conditions.
Introduction of Electron-Donating and Electron-Withdrawing Groups
A wide array of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have been incorporated into the phenyl ring of furan chalcones to study their effects on biological activity.
Electron-Donating Groups: Common EDGs introduced include hydroxyl (-OH), methoxy (B1213986) (-OCH3), and methyl (-CH3) groups. These groups can increase the electron density of the phenyl ring and influence the molecule's interaction with biological targets. For instance, dihydroxy-substituted furan chalcones have been synthesized and evaluated for their biological activities. asianpubs.org
Electron-Withdrawing Groups: Besides halogens and the nitro group, other EWGs such as cyano (-CN) and trifluoromethyl (-CF3) have been incorporated. These groups decrease the electron density of the phenyl ring. The synthesis of these derivatives follows the standard Claisen-Schmidt condensation using the appropriately substituted acetophenone. tuiasi.roresearchgate.net
The following table summarizes some of the synthesized derivatives with modifications on the phenyl ring.
| Substituent on Phenyl Ring | Method of Synthesis | Precursor |
| Halogens (Cl, Br) | Claisen-Schmidt Condensation | Halogenated Acetophenone |
| Nitro (-NO2) | Claisen-Schmidt Condensation | Nitroacetophenone |
| Sulfonamide (-SO2NH2) | Claisen-Schmidt Condensation | Sulfonamide-substituted Acetophenone |
| Hydroxyl (-OH), Methoxy (-OCH3) | Claisen-Schmidt Condensation | Hydroxy/Methoxy-substituted Acetophenone |
| Cyano (-CN) | Claisen-Schmidt Condensation | Cyanoacetophenone |
| Trifluoromethyl (-CF3) | Claisen-Schmidt Condensation | Trifluoromethyl-substituted Acetophenone |
Modification of the Furan Ring
The furan ring in this compound is also a target for chemical modification to generate novel analogues. The reactivity of the furan ring allows for electrophilic substitution, primarily at the C-2 and C-5 positions. researchgate.netsemanticscholar.orgresearchgate.net
Functionalization at C-2 and C-5 Positions of Furan
The synthesis of furan-modified chalcones often starts with a pre-functionalized furan ring.
Aryl Substitution: The introduction of aryl groups at the C-5 position of the furan ring is a common modification. This is typically achieved by synthesizing a 5-aryl-furan-2-carbaldehyde intermediate, which is then condensed with an acetophenone. nih.govnih.goveurekaselect.com The Meerwein arylation is a method used to synthesize these 5-aryl furfural (B47365) derivatives. nih.gov
Nitro Substitution: Nitration of the furan ring is another important modification. While direct nitration of some furan-containing chalcones might be challenging due to the sensitivity of the enone bridge, the use of pre-nitrated furan precursors is a common strategy. For example, chalcones have been synthesized from 5-nitrofurfural. asianpubs.orgnih.gov A method for the direct nitration of furan and its derivatives using nitric acid in trifluoroacetic anhydride (B1165640) has been reported, which could potentially be applied to furan-containing chalcones. semanticscholar.orgresearchgate.net Furan can be nitrated with nitric acid in acetic anhydride, though this can lead to addition products requiring a subsequent elimination step. quimicaorganica.org
Halogenation: Direct halogenation of the furan ring in chalcones is also a possibility. Furan itself can be halogenated under mild conditions, for example, with bromine. researchgate.netsemanticscholar.org However, applying these conditions to the full chalcone structure requires careful optimization to avoid reactions with the enone double bond. A comprehensive study on the effect of halogen substitution on both the furan and dienophile for intramolecular Diels-Alder reactions of furans has been conducted, providing insights into the reactivity of halogenated furans. rsc.org
The following table provides examples of functionalization on the furan ring.
| Position | Functional Group | Method of Synthesis | Precursor |
| C-5 | Aryl | Claisen-Schmidt Condensation | 5-Aryl-furan-2-carbaldehyde |
| C-5 | Nitro | Claisen-Schmidt Condensation | 5-Nitrofurfural |
| C-2/C-5 | Nitro | Direct Nitration | Nitric acid/Trifluoroacetic anhydride |
Ring-Opening and Ring-Closing Metathesis (If Applicable)
Ring-opening metathesis polymerization (ROMP) of furan-based monomers has been explored for the synthesis of high-performance polymers. chemrxiv.orgresearchgate.net This involves the cycloaddition of furan compounds to form strained bicyclic ethers, which then undergo ROMP. However, the application of ring-opening metathesis directly on the furan ring of a chalcone for derivatization purposes is not a commonly reported strategy.
Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic compounds, including dihydrofurans. nih.govorganic-chemistry.orgwikipedia.org This reaction typically involves the cyclization of a diene precursor. While RCM is used to construct furan-containing rings, its use to modify a pre-existing furan ring within a chalcone structure by ring-opening followed by a different ring-closing event is not a standard synthetic route. The stability of the aromatic furan ring makes such transformations challenging under typical metathesis conditions.
Structural Variations of the Enone Bridge
The α,β-unsaturated ketone moiety, or enone bridge, is a key feature of chalcones and is crucial for their chemical reactivity and biological activity. Modifications to this bridge can lead to significant changes in the properties of the molecule.
One common modification of the enone bridge is its incorporation into a new heterocyclic ring system. For example, the reaction of furan-containing chalcones with hydrazine (B178648) or its derivatives leads to the formation of pyrazoline derivatives. nih.govtuiasi.ro This reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the enone, followed by an intramolecular cyclization and dehydration. This transformation converts the linear enone system into a five-membered heterocyclic ring containing two nitrogen atoms. researchgate.net
Another potential modification is the introduction of substituents at the α- or β-positions of the enone bridge. This would typically be achieved by using appropriately substituted starting materials in the condensation reaction. For instance, using a substituted β-ketoester in a condensation reaction could lead to an α-substituted chalcone. However, specific examples of such modifications for this compound are not extensively reported in the reviewed literature.
The following table summarizes a key structural variation of the enone bridge.
| Reaction | Reagent | Resulting Structure |
| Cyclization | Hydrazine/Phenylhydrazine | Pyrazoline derivative |
Homologation and Dehomologation
Homologation refers to the extension of a molecule by a constant unit, typically a methylene (B1212753) group (-CH₂-), while dehomologation is the reverse process. These transformations can fundamentally alter the size and conformational flexibility of a molecule. For a chalcone like this compound, these modifications are not commonly reported but can be achieved by applying established synthetic methodologies to its precursors or derivatives.
One of the most classical methods for one-carbon homologation of a carboxylic acid is the Arndt-Eistert synthesis. organic-chemistry.orgwikipedia.orgyoutube.com While this reaction does not apply directly to the chalcone, it could be used on a precursor such as 3-furancarboxylic acid. The resulting homologated acid could then be used to build a longer chalcone backbone. The general sequence involves converting the carboxylic acid to an acyl chloride, reaction with diazomethane (B1218177) to form a diazoketone, and a subsequent silver-catalyzed Wolff rearrangement in the presence of a nucleophile (like water) to yield the homologated acid. nrochemistry.comscribd.com
Alternatively, two-carbon homologation methods can be applied to aldehydes and ketones to generate α,β-unsaturated aldehydes, which are direct precursors to chalcones. mdpi.comresearchgate.net This can be accomplished using phosphonate (B1237965) reagents in a Horner-Wadsworth-Emmons type reaction. For instance, reacting furan-3-carbaldehyde with a phosphonate reagent containing a protected aldehyde group can extend the carbon chain, which after deprotection and subsequent condensation with acetophenone, would yield a homologated chalcone. mdpi.com
Below is a table outlining potential homologation strategies applicable to the synthesis of analogues of this compound.
| Method | Starting Material | Key Reagents | Intermediate | Potential Product |
| Arndt-Eistert Synthesis | 3-Furancarboxylic Acid | 1. SOCl₂2. CH₂N₂3. Ag₂O, H₂O | Furan-3-acetyl chloride, Diazoketone | 4-(Furan-3-yl)-1-phenylbut-3-en-2-one |
| Horner-Wadsworth-Emmons | Furan-3-carbaldehyde | Diethyl methylformyl-2-phosphonate dimethylhydrazone | α,β-Unsaturated aldehyde dimethylhydrazone | 4-(Furan-3-yl)-1-phenylbut-3-en-1-one |
Dehomologation is less straightforward and often involves oxidative cleavage or multi-step synthetic routes to shorten a carbon chain, for which specific, established protocols for chalcones are not readily found.
Stereochemical Control in Double Bond Isomerization (E/Z)
The enone bridge of this compound contains a carbon-carbon double bond, which can exist as two geometric isomers: E (trans) and Z (cis). The E-isomer is thermodynamically more stable due to reduced steric hindrance and is almost exclusively formed during standard synthesis methods like the Claisen-Schmidt condensation. nih.govresearchgate.net However, the Z-isomer can be accessed through specific synthetic routes or by isomerization of the E-isomer, which allows for the exploration of how stereochemistry impacts the molecule's properties.
Photochemical isomerization is a primary method for converting the E-chalcone to its Z-counterpart. This process typically involves irradiating a solution of the E-isomer with ultraviolet (UV) light. photos.or.kr The irradiation excites the molecule to a higher energy state where rotation around the double bond becomes possible. Upon relaxation, a mixture of both E and Z isomers is typically formed. scielo.org.mx The final ratio of isomers in the photostationary state often depends on the wavelength of light used and the solvent. photos.or.krresearchgate.net For some chalcones, the process can be reversed by either thermal relaxation or irradiation at a different wavelength. researchgate.net
While photochemical methods are common for isomerization, specific synthetic strategies can also provide stereoselective access to Z-chalcones. One reported method involves the condensation of an aldehyde with an acetophenone using a strong base like potassium hydroxide (B78521) in a polar aprotic solvent system such as dimethyl sulfoxide (B87167) (DMSO) and water, which has been shown to favor the formation of the Z-isomer for certain chalcone derivatives. researchgate.net Another specialized approach is the reaction of 1,3-diaryl-2-propynyl silyl (B83357) ethers with a catalytic amount of potassium tert-butoxide, which stereoselectively yields (Z)-chalcones under mild conditions. researchgate.net
The following table summarizes methods for controlling the double bond stereochemistry in chalcones.
| Method | Starting Isomer | Conditions/Reagents | Resulting Isomer(s) | Key Findings |
| Photochemical Isomerization | E | UV irradiation (e.g., 254 nm or 365 nm) in a suitable solvent (e.g., chloroform, acetone) | E/Z mixture | Reaches a photostationary state; ratio depends on wavelength and solvent. photos.or.krscielo.org.mx |
| Base-Catalyzed Condensation | N/A (Synthesis) | Aldehyde, Acetophenone, KOH, DMSO/H₂O | Predominantly Z | Specific conditions can override the thermodynamic preference for the E-isomer. researchgate.net |
| Silyl Ether Rearrangement | N/A (Synthesis) | 1,3-Diaryl-2-propynyl silyl ether, cat. t-BuOK | Predominantly Z | Provides a stereoselective route to the less stable isomer under mild conditions. researchgate.net |
Synthesis of Heterocyclic Fused Derivatives
The α,β-unsaturated ketone moiety in this compound is a highly reactive electrophilic system, making it an excellent precursor for the synthesis of various five- and six-membered heterocyclic rings through cyclocondensation reactions. researchgate.net These reactions typically involve a Michael addition followed by an intramolecular condensation.
Pyrazoline Synthesis: One of the most common transformations of chalcones is their conversion into pyrazolines. This is achieved by reacting the chalcone with hydrazine hydrate (B1144303) (N₂H₄·H₂O) or its derivatives, such as phenylhydrazine. sphinxsai.com The reaction is often catalyzed by an acid (like acetic acid) or a base and can be performed under conventional heating or with microwave assistance to reduce reaction times. nih.govproquest.comorientjchem.org The reaction proceeds via the addition of a hydrazine nitrogen to the β-carbon of the chalcone, followed by cyclization and dehydration to yield the 2-pyrazoline (B94618) ring system. rdd.edu.iq
Pyrimidine (B1678525) Synthesis: Six-membered heterocyclic rings, such as pyrimidines, can also be synthesized from furan-chalcone precursors. This transformation involves the reaction of the chalcone with a three-atom component like urea, thiourea (B124793), or guanidine (B92328) hydrochloride in the presence of a strong base such as potassium hydroxide or sodium ethoxide in an alcoholic solvent. derpharmachemica.comnih.govderpharmachemica.com The reaction mechanism involves the initial formation of a Michael adduct, followed by intramolecular cyclization and subsequent aromatization (often through oxidation or elimination) to form the stable pyrimidine ring. derpharmachemica.com
The tables below provide examples of conditions used for the synthesis of pyrazolines and pyrimidines from furan-based chalcones.
Table 7.4.1: Synthesis of Pyrazoline Derivatives
| Chalcone Substrate | Reagent | Solvent/Catalyst | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Furan-chalcone | Hydrazine Hydrate | Glacial Acetic Acid | Reflux | 5-(Furan-yl)-3-phenyl-4,5-dihydro-1H-pyrazole | nih.gov |
| Furan-chalcone | Hydrazine Hydrate | Ethanol | Microwave Irradiation (600 W, 2-4 min) | 5-(Furan-yl)-3-phenyl-4,5-dihydro-1H-pyrazole | orientjchem.org |
Table 7.4.2: Synthesis of Pyrimidine Derivatives
| Chalcone Substrate | Reagent | Solvent/Catalyst | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Benzofuran-chalcone | Guanidine HCl | Alcoholic KOH | Stirring (5-6 h, RT) | 2-Amino-4-(benzofuran-yl)-6-arylpyrimidine | nih.gov |
| Pyridyl-chalcone | Guanidine HCl | Ethanolic KOH | Reflux (10 h) | 2-Amino-4-aryl-6-(pyridin-4-yl)pyrimidine | derpharmachemica.com |
These synthetic pathways demonstrate the utility of this compound as a foundational molecule for accessing a wide array of more complex heterocyclic structures.
Exploration of 3 Furan 3 Yl 1 Phenylprop 2 En 1 One in Advanced Materials Science
Polymer Chemistry Applications
The bifunctional nature of 3-(furan-3-yl)-1-phenylprop-2-en-1-one, possessing both a polymerizable double bond and reactive furan (B31954) and phenyl rings, opens avenues for its use in various polymer architectures.
Monomer for Polymerization (e.g., Radical, Anionic, Cationic Polymerization)
The α,β-unsaturated ketone moiety within the this compound structure is, in principle, susceptible to polymerization through various mechanisms. The electron-withdrawing carbonyl group influences the reactivity of the carbon-carbon double bond, suggesting that it could undergo chain-growth polymerization.
Radical Polymerization: Free radical polymerization is a versatile method for a wide range of vinyl monomers. While chalcones are not commonly used as primary monomers, their derivatives can be polymerized. The polymerization would proceed by the addition of radicals across the double bond of the propenone linker.
Anionic Polymerization: Anionic polymerization is effective for monomers with electron-withdrawing groups. The carbonyl group in the chalcone (B49325) structure could stabilize an adjacent carbanion, making it a potential candidate for this type of polymerization. However, the reactivity of the initiator would need to be carefully controlled to avoid side reactions with the carbonyl group itself.
Cross-linking Agent in Polymer Networks
The furan group in this compound is a key functional handle for creating cross-linked polymer networks. Furan moieties can act as dienes in thermally reversible Diels-Alder reactions with dienophiles, most commonly maleimides.
This reaction allows for the formation of covalent cross-links at moderate temperatures (typically 50-100 °C) and their dissociation at higher temperatures (above 110-120 °C). This thermoreversibility imparts self-healing and recyclable properties to the material. A polymer backbone functionalized with pendant this compound units could be cross-linked with a bismaleimide (B1667444) agent to form a robust, yet reworkable, thermoset material. This approach has been widely demonstrated for various polymers containing furan groups, leading to the development of self-healing materials and dynamic polymer networks. mdpi.comrsc.org
Table 1: Diels-Alder Reaction for Thermoreversible Cross-linking
| Reactants | Reaction Type | Conditions | Product | Application |
|---|---|---|---|---|
| Polymer with Furan Pendants + Bismaleimide | Diels-Alder Cycloaddition | Heat (Cross-linking) | Cross-linked Polymer Network | Self-healing materials, Recyclable thermosets |
Precursor for Functional Polymers
Beyond being a simple structural component, this compound can serve as a precursor to introduce specific functionalities into polymers. The chalcone core is a known chromophore and possesses various biological activities. By incorporating this molecule into a polymer chain, new materials with tailored optical, electronic, or biomedical properties can be designed.
Functional polymers can be synthesized by first modifying the chalcone to include a more readily polymerizable group (e.g., a vinyl or methacrylate (B99206) group) and then copolymerizing it with other monomers. Alternatively, the chalcone could be grafted onto an existing polymer backbone. This strategy allows for the creation of advanced materials where the chalcone unit provides a specific function, such as fluorescence or nonlinear optical activity, while the polymer backbone provides the required mechanical and processing properties.
Optoelectronic and Photonic Material Potential
Chalcones are well-regarded for their photophysical properties, stemming from their donor-π-acceptor electronic structure. The extensive conjugation across the molecule allows for strong light absorption and potential for light emission and nonlinear optical responses.
Chromophoric Properties and Absorption/Emission Characteristics
The conjugated system of this compound, which spans the phenyl ring, the enone bridge, and the furan ring, acts as a chromophore, enabling it to absorb light in the UV-visible spectrum. The exact absorption and emission wavelengths are sensitive to the molecular environment and substitution on the aromatic rings.
While specific spectral data for this compound is not widely reported, studies on analogous fused furan systems provide insight into its likely characteristics. For example, certain highly substituted cyclopenta[c]furans exhibit strong absorption and emission in the visible range. acs.orgacs.org These properties are crucial for applications such as organic light-emitting diodes (OLEDs), fluorescent sensors, and photostabilizers.
Table 2: Representative Photophysical Properties of Related Fused Furan Compounds
| Compound Class | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Quantum Yield (ΦF) |
|---|---|---|---|
| Substituted Cyclopenta[c]furans | 387–405 | 390–650 | 0.33–0.53 |
Data obtained in ethyl acetate (B1210297) for a series of highly substituted cyclopenta[c]furan derivatives, which represent a related class of furan-containing chromophores. acs.orgacs.org
Non-linear Optical (NLO) Properties
Materials with significant NLO properties are in demand for applications in photonics and optoelectronics, including optical switching, data storage, and frequency conversion. Organic molecules with a donor-π-acceptor (D-π-A) architecture, like chalcones, are promising candidates for NLO materials. In the this compound structure, the furan and phenyl rings can act as donor or acceptor groups, linked by the conjugated enone bridge.
Theoretical studies on the isomeric compound, (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one, using Density Functional Theory (DFT), have been performed to predict its NLO properties. These calculations provide valuable estimates of key NLO parameters, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. epstem.netepstem.netresearchgate.net Although these values are for the furan-2-yl isomer, they suggest that the furan-3-yl isomer likely possesses comparable NLO activity.
Table 3: Calculated NLO Properties for the Isomeric Compound (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one
| Property | Calculated Value | Method |
|---|---|---|
| Dipole Moment (μ) | 3.33 Debye | DFT/B3LYP/6-311++G(d,p) |
| Average Polarizability (α) | 1.84 x 10-23 esu | DFT/B3LYP/6-311++G(d,p) |
| First Hyperpolarizability (βtot) | 1.09 x 10-29 esu | DFT/B3LYP/6-311++G(d,p) |
These are theoretical values calculated for the furan-2-yl isomer and serve as an estimation of the potential NLO properties of the furan-3-yl isomer. epstem.netepstem.netresearchgate.net
Fluorescence Quantum Yield and Lifetime Studies
The fluorescence properties of chalcones, including this compound, are highly sensitive to their molecular structure and environment. The presence of both electron-donating (furan) and electron-withdrawing (carbonyl) groups can facilitate intramolecular charge transfer (ICT) upon photoexcitation, which is a key factor governing their emission characteristics.
Studies on analogous furan-containing chalcones have shown that their fluorescence quantum yield (Φf) and lifetime (τ) are significantly influenced by the polarity of the solvent. rsc.orgnih.gov In general, many chalcones exhibit solvatochromism, where the absorption and emission maxima shift with changing solvent polarity. rsc.orgrsc.org A bathochromic (red) shift is often observed in more polar solvents, indicating a larger dipole moment in the excited state compared to the ground state. rsc.org
The fluorescence quantum yield of chalcone derivatives can vary widely. For instance, some chalcones with strong electron push-pull systems exhibit high quantum yields, making them suitable for applications such as fluorescent probes. nih.gov The quantum yield is often higher in aprotic polar solvents compared to protic polar solvents. nih.gov While specific data for this compound is not extensively reported, the photophysical properties of a closely related isomer, (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one, have been investigated through computational studies, providing insights into its electronic structure. researchgate.net
The following table presents representative photophysical data for a series of chalcone derivatives in different solvents, illustrating the typical range of fluorescence quantum yields observed for this class of compounds.
| Chalcone Derivative | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (Δλ, nm) | Fluorescence Quantum Yield (Φf) |
|---|---|---|---|---|---|
| Chalcone 3a | DMSO | 425 | 523 | 98 | 0.021 |
| Chalcone 3a | MeOH | 414 | 535 | 121 | 0.007 |
| Chalcone 3b | DMSO | 431 | 524 | 93 | 0.015 |
| Chalcone 3b | MeOH | 422 | 542 | 120 | 0.005 |
| Chalcone 3c | DMSO | 412 | 512 | 100 | 0.025 |
| Chalcone 3c | MeOH | 400 | 524 | 124 | 0.008 |
Data adapted from a study on chalcone derivatives with electron push-pull effects. nih.gov The specific derivatives are different from this compound but serve to illustrate the general photophysical behavior.
The fluorescence lifetime of chalcones is also an important parameter, providing information about the dynamics of the excited state. Shorter lifetimes are often associated with efficient non-radiative decay pathways.
Applications in Molecular Electronics
The conjugated π-system of this compound makes it a candidate for applications in molecular electronics, where molecules are used as components in electronic circuits.
The intramolecular charge transfer (ICT) characteristics of chalcones are fundamental to their potential in molecular electronics. researchgate.net The presence of the furan ring as an electron-donating moiety and the phenylprop-2-en-1-one as an electron-accepting moiety facilitates this charge transfer upon excitation.
Computational studies, such as those using Density Functional Theory (DFT), have been employed to understand the electronic properties of related furan-containing chalcones. researchgate.net These studies can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and the molecular dipole moment. For the isomer (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one, a ground-state dipole moment of 3.33 Debye has been calculated, indicating a significant charge separation in the molecule even in its ground state. researchgate.netepstem.net
The table below summarizes the calculated electronic properties for (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one.
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -6.21 eV |
| LUMO Energy | -2.23 eV |
| HOMO-LUMO Gap | 3.98 eV |
| Dipole Moment | 3.33 D |
Data from DFT calculations on (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one. researchgate.netepstem.net
Furan-based materials are emerging as a promising class of organic semiconductors due to their potential for high charge carrier mobility and their derivation from renewable biomass sources. researchgate.netnih.govntu.edu.sg The planar structure and π-stacking capabilities of furan-containing molecules can facilitate efficient charge transport. nih.gov
While specific charge mobility data for this compound has not been reported, studies on other furan-containing organic semiconductors have shown promising results. For example, some quinoidal oligofurans have exhibited high charge mobilities. researchgate.net The performance of furan-based semiconductors in devices like organic field-effect transistors (OFETs) is an active area of research. researchgate.net The properties of furan-based materials can be tuned by modifying their molecular structure, for instance, by creating donor-acceptor type architectures to modulate the HOMO and LUMO energy levels. researchgate.net
Design of Self-Assembled Structures
The ability of molecules to self-assemble into ordered structures is a cornerstone of bottom-up nanotechnology and materials design. The structure of this compound allows for various non-covalent interactions that can drive self-assembly.
Chalcone derivatives have been shown to act as low-molecular-weight gelators, forming supramolecular gels in various organic solvents. mdpi.com This gelation is typically driven by a combination of non-covalent interactions, including π-π stacking between the aromatic rings, hydrogen bonding (if suitable functional groups are present), and van der Waals interactions. The resulting self-assembled fibrillar networks entrap the solvent, leading to the formation of a gel.
While the gelation properties of this compound itself have not been explicitly documented, its structural features suggest a propensity for self-assembly. The crystal structure of the related isomer (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one reveals the presence of weak C-H···O hydrogen bonds and C-H···π interactions, which lead to the formation of ribbons in the solid state. researchgate.net These same interactions could potentially drive the formation of fibrillar networks in solution, leading to gelation under appropriate conditions of solvent and concentration.
The ability of a molecule to selectively bind to other molecules or ions is known as molecular recognition. Chalcone-based derivatives have been explored as chemosensors for the detection of various analytes, including metal ions and anions. researchgate.netrsc.orgnih.gov The sensing mechanism often involves a change in the photophysical properties, such as fluorescence, upon binding of the analyte. This change can be due to modulation of the intramolecular charge transfer process.
The furan and carbonyl moieties in this compound can act as potential binding sites for metal ions. The interaction with an analyte could perturb the electronic structure of the chalcone, leading to a detectable optical response. The design of chalcone-based sensors can be tailored by introducing specific functional groups to enhance selectivity and sensitivity for a particular target. nih.gov
Catalytic Applications and Ligand Design with 3 Furan 3 Yl 1 Phenylprop 2 En 1 One
Application as an Organocatalyst or Pre-catalyst
Chalcones, in general, possess reactive sites that can be exploited in organocatalysis. The α,β-unsaturated ketone moiety can act as a Michael acceptor, and the carbonyl group can be activated by hydrogen bonding or Lewis acids. While specific studies on 3-(furan-3-yl)-1-phenylprop-2-en-1-one as an organocatalyst are not extensively documented, its structural features allow for speculation on its potential applications.
The furan (B31954) ring, being an electron-rich heterocycle, can influence the electronic properties of the chalcone (B49325) system. The position of the furan moiety at the 3-position of the propenone chain can modulate the reactivity of the Michael acceptor. It is conceivable that derivatives of this compound, particularly those with appended functional groups capable of hydrogen bonding or acting as a Brønsted acid/base, could be designed to catalyze reactions such as asymmetric Michael additions or aldol (B89426) reactions. The chalcone itself could also act as a pre-catalyst, which upon in-situ modification, generates the active catalytic species.
Derivatization for Ligand Design in Transition Metal Catalysis
The versatility of the chalcone structure makes it an attractive scaffold for the design of ligands for transition metal catalysis. The carbonyl group and the furan ring in this compound offer potential coordination sites for metal ions. Strategic derivatization can lead to the development of ligands with varying denticity and chirality.
Asymmetric catalysis is a cornerstone of modern organic synthesis. While this compound is achiral, the introduction of chiral centers into its structure could lead to the development of novel chiral ligands. For instance, asymmetric reduction of the carbonyl group or the carbon-carbon double bond could yield chiral alcohols or saturated ketones, respectively. These chiral derivatives could then be used as ligands in transition metal-catalyzed asymmetric transformations. Furthermore, the introduction of chiral substituents on either the phenyl or the furan ring could also impart chirality to the resulting metal complexes, potentially inducing enantioselectivity in catalytic reactions.
The carbonyl oxygen and the oxygen atom of the furan ring in this compound could potentially act as a bidentate ligand, chelating to a metal center. However, the formation of a stable chelate ring would depend on the geometric constraints. A more robust strategy for creating bidentate and tridentate ligands involves the introduction of additional donor atoms through functionalization of the aromatic rings.
For example, introducing a hydroxyl or amino group at the ortho-position of the phenyl ring would create a classic bidentate O,O- or N,O-chelation site with the adjacent carbonyl oxygen. Similarly, functionalization of the furan ring with donor groups could lead to ligands with varied coordination modes. The synthesis of such multidentate ligands derived from chalcones is a well-established strategy in coordination chemistry, and applying this to this compound could open up new avenues for catalytic applications.
Table 1: Potential Bidentate and Tridentate Ligand Systems Derived from this compound
| Ligand Type | Potential Derivatization | Potential Coordination Sites |
|---|---|---|
| Bidentate | Introduction of an ortho-hydroxyl group on the phenyl ring | Carbonyl oxygen and hydroxyl oxygen |
| Bidentate | Introduction of a donor group (e.g., -NH2, -PAr2) on the furan ring | Carbonyl oxygen and furan donor atom |
Note: The data in this table is hypothetical and based on established principles of ligand design, as specific experimental data for this compound is not available.
Role in Supported Catalysis (e.g., Heterogeneous Catalysis)
Heterogeneous catalysis offers significant advantages in terms of catalyst separation and recycling. The immobilization of catalytically active species on solid supports is a key strategy in green chemistry. This compound and its derivatives could be anchored to solid supports such as silica, alumina, or polymers.
Functionalization of the chalcone with appropriate linkers, for example, through the phenyl or furan ring, would allow for its covalent attachment to the support. The resulting heterogeneous catalyst could then be used in flow chemistry systems or batch reactors, facilitating easier product purification and catalyst reuse. The porous nature of many solid supports can also influence the selectivity of the catalytic reaction by imposing steric constraints.
Catalytic Activity in Specific Organic Transformations
While specific research on the catalytic activity of this compound is scarce, the general reactivity of chalcones suggests its potential in several organic transformations.
Metal complexes of derivatized this compound could potentially catalyze a range of reactions, including:
Oxidation reactions: The furan moiety is susceptible to oxidation, and its metal complexes might mediate selective oxidation of various substrates.
Coupling reactions: Palladium complexes of chalcone-derived ligands could be active in cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings.
Reduction reactions: Chiral metal complexes could be employed for the asymmetric reduction of ketones, imines, or olefins.
As an organocatalyst, derivatives of this compound could potentially catalyze:
Michael additions: The α,β-unsaturated system is a prime candidate for catalyzing the conjugate addition of nucleophiles.
Aldol reactions: Functionalized chalcones could act as Brønsted acid/base catalysts for aldol-type condensations.
Table 2: Potential Catalytic Applications of this compound and its Derivatives
| Catalysis Type | Potential Reaction | Catalyst System |
|---|---|---|
| Transition Metal Catalysis | Asymmetric Hydrogenation | Chiral Rh or Ru complexes with derivatized chalcone ligand |
| Transition Metal Catalysis | Suzuki Coupling | Palladium complex with phosphine-functionalized chalcone ligand |
| Organocatalysis | Michael Addition | Proline-derivatized chalcone |
Note: This table presents prospective applications based on the known reactivity of similar compounds, as direct experimental data for the title compound is limited.
Future Research Directions and Emerging Paradigms for 3 Furan 3 Yl 1 Phenylprop 2 En 1 One
Integration with Artificial Intelligence and Machine Learning for Synthetic Route Planning
| AI Platform/Tool | Core Technology | Application in Synthetic Planning for 3-(furan-3-yl)-1-phenylprop-2-en-1-one |
| Synthia™ | Rule-based expert knowledge & advanced algorithms | Proposes novel and viable pathways by searching a vast database of reaction rules, optimizing for cost and step-count. synthiaonline.com |
| IBM RXN for Chemistry | Transformer-based neural networks | Predicts reaction outcomes with high accuracy, suggesting optimal conditions for synthesis steps from reaction literature data. chemcopilot.com |
| ASKCOS | Monte Carlo tree search & neural networks | Explores a wide range of disconnection strategies to identify diverse and synthetically feasible routes. biopharmatrend.com |
| Reaxys Predictive Retrosynthesis | Data-driven models from curated literature | Generates evidence-based retrosynthetic routes by leveraging the comprehensive Reaxys reaction database. biopharmatrend.com |
High-Throughput Experimentation for Reaction Optimization
Once a synthetic route is proposed, optimizing the conditions for each reaction step is crucial for maximizing yield and purity. High-Throughput Experimentation (HTE) has emerged as a powerful methodology to accelerate this process. researchgate.netnih.gov HTE involves the use of robotics and miniaturized reactors to perform hundreds or even thousands of reactions in parallel, allowing for the rapid screening of a wide array of variables. purdue.edupurdue.edu
For the synthesis of this compound, typically achieved via a Claisen-Schmidt condensation, HTE can be used to systematically and rapidly optimize key parameters. This includes screening different catalysts, bases, solvents, temperatures, and reactant ratios. The results of these parallel experiments can be analyzed quickly using advanced techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), which can screen a 384-well plate in minutes. purdue.edu This rapid feedback loop allows chemists to quickly identify the optimal conditions for producing the target chalcone (B49325) with high efficiency and minimal byproduct formation. purdue.edu The application of HTE is not limited to synthesis but can also be extended to the development of subsequent derivatization reactions, enabling the rapid creation of a library of related compounds for screening in various applications. researchgate.net
| Parameter for Optimization | HTE Screening Variables | Potential Impact on Synthesis |
| Catalyst/Base | Type (e.g., NaOH, KOH, organocatalysts), concentration | Affects reaction rate, yield, and selectivity. |
| Solvent | Polarity, aprotic vs. protic (e.g., ethanol, THF, solvent-free) | Influences reactant solubility and reaction mechanism. |
| Temperature | Range from room temperature to reflux | Controls reaction kinetics and can minimize side reactions. |
| Reactant Ratio | Stoichiometry of furan-3-carbaldehyde and acetophenone (B1666503) | Optimizes conversion of the limiting reagent and reduces waste. |
Exploration of Sustainable Chemical Processes
In line with the global shift towards environmentally responsible practices, future research on this compound will increasingly focus on "green chemistry" principles. nih.govwjpps.com The goal is to develop synthetic methods that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. rjpn.orgomicsonline.org
The synthesis of chalcones, including this compound, is well-suited for green chemistry innovations. frontiersin.orgacgpubs.org Traditional Claisen-Schmidt condensations often use stoichiometric amounts of strong bases and organic solvents. propulsiontechjournal.com Sustainable alternatives that are being explored include:
Solvent-Free Reactions: Performing the condensation by grinding the solid reactants together (mechanochemistry), often with a catalytic amount of a solid base, eliminates the need for solvents, reducing waste and simplifying purification. frontiersin.orgpropulsiontechjournal.com
Alternative Energy Sources: Microwave irradiation and ultrasound can significantly accelerate the reaction, leading to shorter reaction times, lower energy consumption, and often higher yields compared to conventional heating. rjpn.orgfrontiersin.org
Green Solvents and Catalysts: The use of environmentally benign solvents like water or ionic liquids, as well as biocatalysts (enzymes), can replace hazardous organic solvents and harsh reagents. rjpn.orgresearchgate.net
By adopting these sustainable practices, the synthesis of this compound and its derivatives can be made more economical and environmentally friendly, which is crucial for any potential large-scale industrial application. researchgate.net
| Green Chemistry Approach | Description | Advantage for Chalcone Synthesis |
| Mechanochemistry | Solvent-free grinding of reactants. frontiersin.org | Reduces solvent waste, simplifies workup, and can be energy efficient. propulsiontechjournal.com |
| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. frontiersin.org | Dramatically reduces reaction times from hours to minutes and can improve yields. propulsiontechjournal.com |
| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote the reaction. | Enhances reaction rates and yields through acoustic cavitation. rjpn.org |
| Biocatalysis | Use of enzymes as catalysts. omicsonline.org | Offers high selectivity under mild conditions, reducing byproducts and energy use. wjpps.com |
Advanced Characterization Techniques (e.g., Cryo-EM for Molecular Assemblies)
Unambiguous structural determination is fundamental to understanding a molecule's properties and reactivity. While techniques like NMR and single-crystal X-ray diffraction are standard, they have limitations. Future research will benefit from advanced characterization methods, particularly for analyzing complex structures or materials that are difficult to crystallize.
A groundbreaking technique emerging for small organic molecules is Microcrystal Electron Diffraction (MicroED), a form of Cryo-Electron Microscopy (Cryo-EM). acs.orgthermofisher.com MicroED can determine high-resolution, atomic-level structures from nanocrystals that are thousands of times smaller than what is required for traditional X-ray crystallography. webflow.iosemanticscholar.org This is a significant advantage, as growing large, high-quality single crystals can be a major bottleneck in chemical research. caltech.edu
For this compound, MicroED could be used to:
Determine the precise crystal structure from a simple powder, providing definitive information on its three-dimensional conformation and solid-state packing. acs.org
Analyze the structures of derivatives or co-crystals that fail to yield crystals suitable for X-ray analysis. webflow.io
Investigate how the molecule self-assembles, which is crucial for understanding its material properties and for the rational design of new functional materials based on its scaffold.
The ability to rapidly obtain detailed structural information will accelerate the design-synthesis-characterization cycle and provide deeper insights into the structure-property relationships of this compound and its analogues. thermofisher.com
Theoretical Advancements in Predicting Novel Reactivity
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, complementing experimental work. Future theoretical studies on this compound will leverage increasingly sophisticated computational methods to predict its reactivity and properties with high accuracy.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry and has been used to study the structural and electronic properties of chalcones. researchgate.net Advanced DFT calculations can be used to:
Map Electron Distribution: Calculate properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict the most likely sites for nucleophilic and electrophilic attack. scirp.org
Model Reaction Mechanisms: Simulate the entire reaction pathway for known or hypothetical reactions, calculating transition state energies to predict reaction feasibility and outcomes.
Predict Spectroscopic Data: Calculate theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of new derivatives. researchgate.net
Furthermore, in silico methods like molecular docking can predict how this compound and its derivatives might bind to biological targets, such as enzymes or receptors. nih.gov These predictions can guide the synthesis of new compounds with potentially enhanced biological activity. By combining these theoretical predictions with experimental validation, researchers can more efficiently explore the chemical space of this chalcone and discover novel reactions and applications. researchgate.net
| Computational Method | Information Gained | Application for this compound |
| Density Functional Theory (DFT) | Electronic structure, molecular geometry, reactivity indices, spectroscopic properties. researchgate.net | Predicts sites of reactivity, reaction mechanisms, and helps confirm experimental structures. |
| Molecular Dynamics (MD) Simulation | Conformational flexibility, intermolecular interactions, solvent effects. | Simulates how the molecule behaves in different environments and how it interacts with other molecules. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with physical or biological properties. | Develops models to predict the activity of new derivatives before they are synthesized. |
| Molecular Docking | Binding affinity and mode of interaction with a biological target. nih.gov | Guides the design of analogues with improved biological activity for therapeutic applications. |
Q & A
Q. What synthetic strategies are commonly employed for preparing 3-(furan-3-yl)-1-phenylprop-2-en-1-one, and how are reaction conditions optimized?
The compound is typically synthesized via Claisen-Schmidt condensation between furan-3-carbaldehyde and acetophenone derivatives under basic conditions (e.g., NaOH or KOH in ethanol). Optimization focuses on solvent selection (polar aprotic solvents enhance yield), temperature control (40–60°C to balance kinetics and side reactions), and stoichiometric ratios of reactants (1:1.2 aldehyde:ketone to drive completion). Post-synthesis purification often involves column chromatography or recrystallization using ethanol/hexane mixtures .
Q. How is the structural integrity of this compound validated experimentally?
X-ray crystallography is the gold standard for confirming molecular geometry. For example, the (E)-configuration of the α,β-unsaturated ketone system is verified by C=C bond lengths (~1.33 Å) and torsion angles between the furan and phenyl rings. Complementary techniques include:
Q. What computational tools are used to predict electronic properties of this chalcone derivative?
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level are standard for determining:
- HOMO-LUMO gaps : ~4.2 eV, indicating moderate electronic excitation energy.
- Molecular electrostatic potential (MEP) : Reveals nucleophilic/electrophilic sites for reaction design.
- Nonlinear optical (NLO) properties : First hyperpolarizability (β) values suggest potential in photonic applications .
Advanced Research Questions
Q. How do crystallographic software packages (e.g., SHELX, WinGX) resolve challenges in refining the anisotropic displacement parameters for this compound?
Anisotropic refinement in SHELXL involves iterative adjustment of thermal ellipsoid parameters using least-squares minimization. Challenges include:
Q. What methodologies are used to analyze discrepancies between experimental and theoretical NMR chemical shifts?
GIAO (Gauge-Including Atomic Orbital) calculations at the DFT level (e.g., B3LYP/cc-pVTZ) predict NMR shifts, which are compared to experimental data. Deviations >0.5 ppm may indicate:
- Solvent effects : PCM (Polarizable Continuum Model) corrections for ethanol or DMSO.
- Conformational flexibility : Boltzmann averaging of rotamers for the α,β-unsaturated system .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
Key modifications include:
- Electron-withdrawing substituents (e.g., -NO₂ at the phenyl para-position): Increase antimicrobial potency by enhancing electrophilicity.
- Heterocyclic replacements : Substituting furan with thiophene improves π-stacking in enzyme binding pockets.
- Hybridization : Coupling with pyrazoline moieties enhances anti-inflammatory activity via COX-2 inhibition .
Q. What experimental and computational approaches address contradictions in reported HOMO-LUMO gaps for this compound?
Discrepancies arise from:
- Basis set limitations : Larger basis sets (e.g., def2-TZVP) reduce errors in frontier orbital energies.
- Solvent vs. gas-phase calculations : TD-DFT with explicit solvent models (e.g., SMD) aligns better with UV-Vis data.
- Crystal packing effects : Periodic DFT calculations (e.g., VASP) account for intermolecular interactions in solid-state measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
